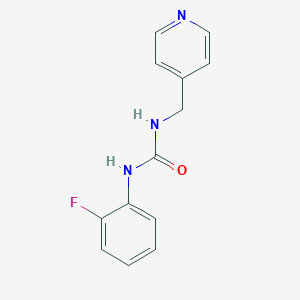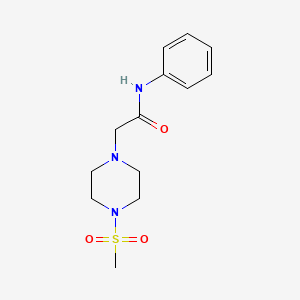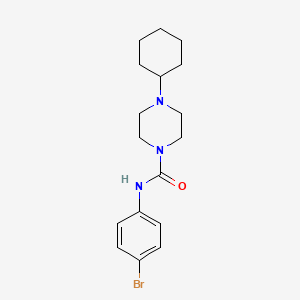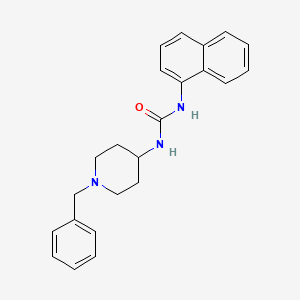![molecular formula C12H16FN3O3S B4421868 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4421868.png)
2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE
Overview
Description
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}acetamide is a chemical compound with the molecular formula C12H16FN3O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a fluorophenylsulfonyl group and an acetamide group, making it a versatile molecule for different chemical reactions and applications.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to interact with carbonic anhydrase 2 , an enzyme that plays a crucial role in maintaining acid-base balance in the body.
Mode of Action
Benzenesulfonamides, the class of compounds it belongs to, are known to inhibit carbonic anhydrase 2 . This inhibition can lead to a decrease in the production of bicarbonate ions and hydrogen ions, which are essential for many physiological processes.
Biochemical Pathways
As a benzenesulfonamide, it may affect the carbonic anhydrase pathway . The inhibition of carbonic anhydrase 2 can disrupt the balance of bicarbonate and hydrogen ions in the body, affecting various physiological processes.
Result of Action
As a benzenesulfonamide, it may lead to a decrease in the production of bicarbonate ions and hydrogen ions, disrupting various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-((4-Fluorophenyl)sulfonyl)-4-phenylpiperazine: This compound has a similar structure but with a phenyl group instead of an acetamide group.
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-1-ethanol: This compound features an ethanol group instead of an acetamide group.
Uniqueness
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}acetamide is unique due to its combination of the fluorophenylsulfonyl and acetamide groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVFOVTWCOMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4421789.png)
![[3-Hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B4421804.png)


![N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4421821.png)

![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4421824.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4421827.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4421841.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B4421844.png)
![3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B4421846.png)
![ETHYL 4-({[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4421860.png)

![N-(2-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4421905.png)
